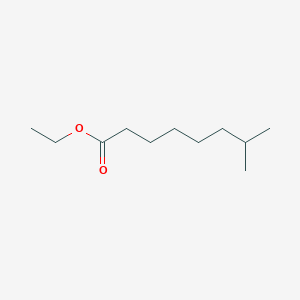
3,3-dimethyl-1,4-dioxane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1,4-dioxane-2,6-dione is a cyclic diketone with the molecular formula C6H8O4DL-lactide or rac-lactide . This compound is notable for its applications in polymer chemistry, particularly in the production of biodegradable polymers.
Synthetic Routes and Reaction Conditions:
Lactide Synthesis: DL-lactide can be synthesized through the polymerization of lactic acid. The process involves heating lactic acid under reduced pressure to form a cyclic dimer, which is DL-lactide.
Industrial Production Methods: On an industrial scale, DL-lactide is produced by the continuous removal of water from lactic acid in a reactor under vacuum conditionsvacuum distillation .
Types of Reactions:
Polymerization: DL-lactide readily undergoes ring-opening polymerization to form polylactic acid (PLA), a biodegradable polymer.
Hydrolysis: DL-lactide can be hydrolyzed to yield lactic acid, which can then be used in various applications.
Oxidation: DL-lactide can be oxidized to form other derivatives, such as hydroxy acids.
Common Reagents and Conditions:
Catalysts: Tin(II) 2-ethylhexanoate is commonly used as a catalyst in the polymerization of DL-lactide.
Conditions: Polymerization is typically carried out at elevated temperatures (e.g., 120-160°C) under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed:
Polylactic Acid (PLA): The primary product of DL-lactide polymerization, used in biodegradable plastics and medical devices.
Lactic Acid: Obtained through hydrolysis, used in food, pharmaceuticals, and cosmetics.
科学的研究の応用
Chemistry: DL-lactide is extensively used in the synthesis of biodegradable polymers, which are important for developing sustainable materials. Biology: Polylactic acid derived from DL-lactide is used in tissue engineering and drug delivery systems due to its biocompatibility. Medicine: PLA is used to manufacture surgical sutures, implants, and other medical devices that degrade in the body over time. Industry: DL-lactide is utilized in the production of eco-friendly packaging materials and agricultural films.
作用機序
Polymerization Mechanism: The ring-opening polymerization of DL-lactide involves the cleavage of the ester bond in the presence of a catalyst, leading to the formation of PLA chains. The molecular targets and pathways involved include the ester bonds in the lactide monomer and the growing polymer chain.
類似化合物との比較
Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Another cyclic diketone, but with a different structure and reactivity.
Glycolide (1,4-Dioxane-2,5-dione): Similar to DL-lactide but without the methyl groups, leading to different polymerization behavior.
Uniqueness: DL-lactide's unique feature is its ability to form biodegradable polymers with excellent mechanical properties and biocompatibility, making it highly valuable in medical and environmental applications.
特性
IUPAC Name |
3,3-dimethyl-1,4-dioxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(2)5(8)10-4(7)3-9-6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBUWBOUFGDIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=O)CO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6613684.png)




![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)

![4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoicacid](/img/structure/B6613746.png)
![2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613747.png)
![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)



